molecular formula C15H14BrNO2 B581506 Benzyl (4-bromo-2-methylphenyl)carbamate CAS No. 1245563-07-8

Benzyl (4-bromo-2-methylphenyl)carbamate

Cat. No. B581506
M. Wt: 320.186
InChI Key: RZJDMLNYSWZIGV-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

While specific chemical reactions involving “Benzyl (4-bromo-2-methylphenyl)carbamate” are not available, carbamates in general can undergo a variety of reactions. For instance, they can participate in nucleophilic substitution reactions .

Scientific Research Applications

Synthesis and Reactivity

  • Prodrug Synthesis and Pharmacokinetic Studies : Research on related compounds, such as 5-Methyl-2-(3-methoxyphenyl)-1,8-naphthyridine derivatives, includes efforts to improve water solubility and pharmacokinetic properties through the synthesis of carbamate and amine prodrugs. These studies aim to address issues related to intravenous preparation and oral formulation in preclinical studies, highlighting the role of carbamate derivatives in enhancing the solubility and bioavailability of pharmaceutical compounds (林昭蓉, 2006).

  • Catalytic Intramolecular Reactions : Studies have demonstrated the catalytic potential of gold(I) compounds in the intramolecular exo-hydrofunctionalization of allenes, leading to the efficient formation of cyclic compounds. Such reactions have been applied to N-allenyl carbamates, showing the versatility of carbamate groups in organic synthesis and the potential for creating diverse heterocyclic structures with significant biological activity (Zhang et al., 2006).

  • Hofmann Rearrangement : The Hofmann rearrangement of carboxamides mediated by N-Bromoacetamide to produce methyl and benzyl carbamates in high yields represents an efficient synthetic route to various protected amines or diamines. This method minimizes side products and provides easy access to important synthetic precursors, underscoring the utility of carbamate derivatives in synthetic organic chemistry (Jevtić et al., 2016).

  • X-ray Diffraction Structures : The structural elucidation of N-methylated benzimidazole compounds, including regioisomers with carbamate groups, through X-ray diffraction studies, contributes to the understanding of molecular structures critical for the design of amyloid-avid probes. This research illustrates the importance of carbamate derivatives in the development of diagnostic and therapeutic agents for neurodegenerative diseases (Ribeiro Morais et al., 2012).

properties

IUPAC Name

benzyl N-(4-bromo-2-methylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO2/c1-11-9-13(16)7-8-14(11)17-15(18)19-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZJDMLNYSWZIGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80682141
Record name Benzyl (4-bromo-2-methylphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl (4-bromo-2-methylphenyl)carbamate

CAS RN

1245563-07-8
Record name Benzyl (4-bromo-2-methylphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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